molecular formula C13H9F9O4 B030132 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 50778-57-9

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B030132
CAS RN: 50778-57-9
M. Wt: 400.19 g/mol
InChI Key: RXCBHSJSTYMELN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluorinated compounds, including those similar to "2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate," are typically synthesized through processes such as aromatic nucleophilic substitution and reactions with perfluorinated reagents. For instance, derivatives of fluorinated benzene and biphenyl have been synthesized through such methods, showcasing the adaptability of fluorine chemistry in creating complex molecules with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Fluorinated compounds often exhibit unique molecular structures due to the influence of fluorine atoms. X-ray crystallography studies have revealed unusual bond angles and lengths in fluorinated molecules, highlighting the impact of fluorination on molecular geometry (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

The presence of fluorine significantly affects the chemical reactivity and stability of compounds. Fluorinated compounds are known for their enhanced thermal stability and resistance to degradation, making them useful in various applications. Studies have shown that fluorinated polyimides and other similar materials exhibit high thermal stability and low dielectric constants, advantageous for electronic applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Physical Properties Analysis

The incorporation of fluorine atoms into organic compounds generally leads to materials with low surface energies, high thermal stability, and a range of other desirable physical properties. For example, fluorinated polymers display low water absorption rates and excellent solubility in organic solvents, making them suitable for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Chemical Properties Analysis

Fluorine's electronegativity and small size contribute to the unique chemical properties of fluorinated compounds, such as increased bond strength and stability. These properties are crucial for the development of materials with specific chemical resistances and reactivities. The study of fluorinated metal-organic frameworks has further demonstrated the potential of fluorine to enhance the chemical functionality of materials through synergistic interactions (Zhang et al., 2014).

Scientific Research Applications

  • Fluoroalkoxy Benzenes Synthesis : Gupton, Idoux, Colon, and Rampi (1982) presented a novel method for preparing fluoroalkoxy benzenes, involving the reaction of sodium 2,2,2-trifluoroethoxide with chlorobenzonitriles in HMPA. This method has potential applications in creating polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton, Idoux, Colon, & Rampi, 1982).

  • Stability and Reactivity in SNAr Reactions : Fisher, am Ende, and Humphrey (2018) found that the 2,2,2-trifluoroethoxy group enhances shelf stability and reactivity in SNAr reactions for heteroaryl chlorides, allowing for storage and reducing costly decomposition (Fisher, am Ende, & Humphrey, 2018).

  • Antiarrhythmic Activity : Banitt, Bronn, Coyne, and Schmid (1977) demonstrated that N-(piperidylalkyl)trifluoroethoxybenzamides exhibit potent oral antiarrhythmic activity in mice, suggesting potential for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).

  • Oxidation Catalyst : Ten Brink, Vis, Arends, and Sheldon (2001) showed that Bis[3,5-bis(trifluoromethyl)phenyl] diselenide is a reactive and selective catalyst for oxidation of carbonyl compounds in certain environments, including 2,2,2-trifluoroethanol (Ten Brink, Vis, Arends, & Sheldon, 2001).

  • Cyclization to Five-Membered Rings : Roesky and Hofmann (1985) explored the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with various chlorides to yield five-membered ring compounds containing elements like sulfur, selenium, phosphorus, and arsenic (Roesky & Hofmann, 1985).

  • Potential in Norbornene Polymerization : Lee, Kim, Shin, and Lee (2002) found that Methallyl nickel(II) complexes of 2-(diphenylamino)benzoate, which could include similar trifluoroethyl components, show good activity for norbornene polymerization (Lee, Kim, Shin, & Lee, 2002).

properties

IUPAC Name

2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCBHSJSTYMELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461093
Record name 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

CAS RN

50778-57-9
Record name Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50778-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester
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Synthesis routes and methods

Procedure details

Process for the synthesis of FLECAINIDE comprising the reaction between 2,5-dihydroxybenzoic acid with trifluoroethanol perfluorobutanesulphonate to give the intermediate trifluoroethanol 2,5-bis-trifluoroethoxybenzoate, the reaction of said intermediate with 2-aminomethylpiperidine to give FLECAINIDE.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EH Banitt, WE Coyne, JR Schmid… - Journal of Medicinal …, 1975 - ACS Publications
Benzamides and naphthamides characterized by one or more 2, 2, 2-trifluoroethoxy ring substituents have been prepared and evaluated as antiarrhythmic agents in mice. Structure-…
Number of citations: 51 pubs.acs.org
EH Banitt, GJ Conard - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
N‐(2‐Piperidylmethyl)‐2,5‐bis(2,2,2‐trifluoroethoxy)benzamide acetate (flecainide acetate; R‐818), a new antiarrhythmic agent, was labelled with carbon‐14 at the carboxamide …
S Tang, H Zhao - RSC advances, 2014 - pubs.rsc.org
Glymes, also known as glycol diethers, are saturated non-cyclic polyethers containing no other functional groups. Most glymes are usually less volatile and less toxic than common …
Number of citations: 132 pubs.rsc.org
S Alessi-Severini, RT Courts, F Jamali… - Analytical Profiles of Drug …, 1992 - Elsevier
Publisher Summary Flecainide acetate is a class IC antiarrhythmic agent that was developed in the Riker Laboratories as part of a broad-based project investigating the effect of fluorine …
Number of citations: 4 www.sciencedirect.com

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